molecular formula C10H16N2O B13001393 1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine

1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine

Cat. No.: B13001393
M. Wt: 180.25 g/mol
InChI Key: WNZLHERFRZZFBT-UHFFFAOYSA-N
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Description

1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine is a chemical compound with the molecular formula C10H16N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methyl-3-pyridinecarboxaldehyde.

    Ethoxylation: The aldehyde group is ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Reduction: The ethoxylated product is then reduced using a reducing agent like sodium borohydride to form the corresponding alcohol.

    Amination: Finally, the alcohol is converted to the amine using reagents like ammonium chloride and sodium cyanoborohydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles like halides or thiols.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, thiols.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine can be compared with other similar compounds, such as:

    1-(6-Methylpyridin-3-yl)ethanamine: This compound lacks the ethoxy group, which may result in different chemical and biological properties.

    1-(6-Methoxy-2-methylpyridin-3-yl)ethanamine: The presence of a methoxy group instead of an ethoxy group can influence its reactivity and interactions.

    1-(3-Methyl-2-pyridinyl)ethanamine: The position of the substituents on the pyridine ring can significantly affect the compound’s properties.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(6-ethoxy-2-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C10H16N2O/c1-4-13-10-6-5-9(7(2)11)8(3)12-10/h5-7H,4,11H2,1-3H3

InChI Key

WNZLHERFRZZFBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(C=C1)C(C)N)C

Origin of Product

United States

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